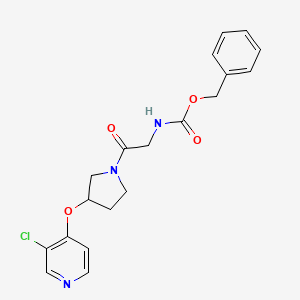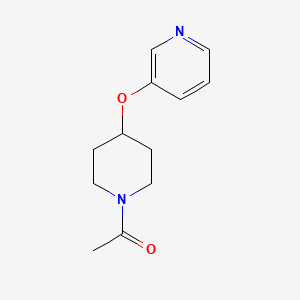
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone” is an organic compound that contains a piperidine ring and a pyridine ring . Piperidine is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The exact 3D structure would depend on the specific spatial arrangement of these rings and the attached functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine and piperidine rings could impact its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone highlight their complex hydrogen-bonding patterns and crystalline structure stabilization through various interactions. For instance, compounds with similar structural frameworks exhibit bifurcated intra- and intermolecular hydrogen bonding, contributing to their stabilization in solid forms. This is exemplified by studies on enaminones, where hydrogen-bonded rings and weak interactions play critical roles in crystal structure formation (Balderson et al., 2007).
Microwave-Assisted Synthesis and Antibacterial Activity
The microwave-assisted synthesis of compounds structurally related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone has been explored for their antibacterial properties. This method proves efficient for the synthesis of various derivatives, which are subsequently tested for antibacterial activity, showcasing the potential of such compounds in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiviral Research
Research into the antiviral activity of derivatives of 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone indicates potential uses against viruses such as HSV1 and HAV-MBB. The synthesis of specific derivatives demonstrates their utility in generating novel antiviral agents, with detailed structural analysis supporting the exploration of their efficacy (Attaby et al., 2006).
Cytotoxic Studies and Docking Studies
The synthesis and characterization of compounds within this chemical family have been linked to cytotoxic studies, revealing insights into their potential therapeutic applications. Notably, docking studies facilitate understanding the interaction mechanisms with biological targets, furthering the development of drug candidates (Govindhan et al., 2017).
Methodological Advances in Synthesis
Innovative synthesis methods have been developed for compounds related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone, offering scalable and efficient approaches to producing such chemicals. These methods contribute to the broader application of these compounds in medicinal chemistry, highlighting their significance (Smaliy et al., 2011).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(4-pyridin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-7-4-11(5-8-14)16-12-3-2-6-13-9-12/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHRWCVZOUPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
![7-Tert-butyl-9-hydroxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896042.png)
![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-3-carboxamide](/img/structure/B2896043.png)
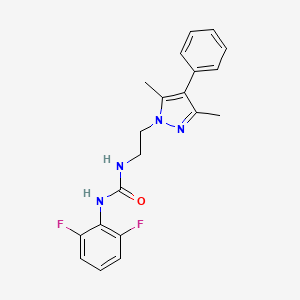
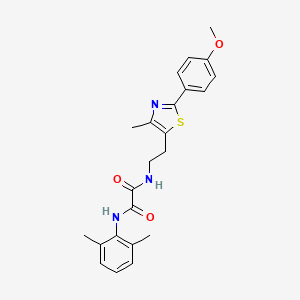
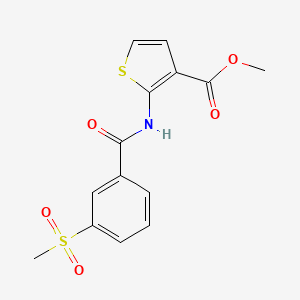
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
![N-(4-{3-[(9H-fluoren-9-ylideneamino)oxy]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B2896053.png)
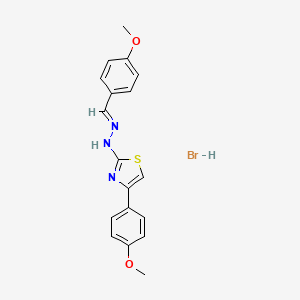
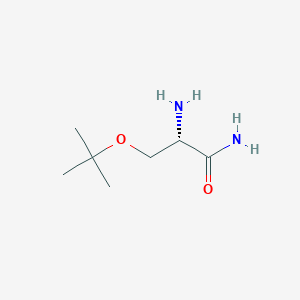
![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
![N-(3-(6-morpholinopyridazin-3-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2896059.png)
![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B2896061.png)
